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Cat. No.: B610663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the

use of Toxoplasma gondii surface antigen 1.3 (Sag1.3), also known as SAG1 or p30, in various

immunological assays. Adherence to these guidelines will aid in the generation of reliable and

reproducible data in studies related to toxoplasmosis diagnostics, vaccine development, and

immunopathology.

Data Presentation: Recommended Sag1.3
Concentrations
The following table summarizes the recommended concentration ranges for Sag1.3 in different

experimental applications. These values have been compiled from peer-reviewed literature and

should serve as a starting point for assay optimization.
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Assay Type
Recommended Sag1.3
Concentration

Notes

Enzyme-Linked

Immunosorbent Assay (ELISA)

Indirect/Direct ELISA (Antigen

Coating)
1 - 7.5 µg/mL[1][2]

Optimal concentration should

be determined by

checkerboard titration.

Western Blotting

Recombinant Sag1.3 Loading

Amount
10 - 1000 ng/lane

A starting concentration of 10-

100 ng is recommended for

purified recombinant protein[3]

[4].

Total Lysate Loading (for

context)
10 - 50 µ g/lane

When detecting native Sag1.3

in total cell or parasite lysates.

In Vitro Cellular Assays

Lymphocyte Proliferation &

Cytokine Induction

20 µg/mL (of Toxoplasma

Lysate Antigen)[5]

This concentration for a

complex antigen mixture can

serve as an initial reference

point for purified Sag1.3, but

optimization is crucial.

Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA for the detection of anti-Sag1.3 antibodies in serum

samples.

Materials:

High-binding 96-well ELISA plates

Recombinant Sag1.3 protein
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Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

Serum samples (test and control)

Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2 M H₂SO₄)

Microplate reader

Protocol:

Antigen Coating:

Dilute recombinant Sag1.3 to a final concentration of 1 - 7.5 µg/mL in Coating Buffer[1][2].

Add 100 µL of the diluted Sag1.3 solution to each well of a 96-well plate.

Incubate overnight at 4°C.

Washing:

Aspirate the coating solution from the wells.

Wash the plate three times with 200 µL of Wash Buffer per well.

Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature.

Sample Incubation:
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Wash the plate three times with Wash Buffer.

Dilute serum samples in Blocking Buffer (e.g., 1:100).

Add 100 µL of diluted serum to the appropriate wells.

Incubate for 1-2 hours at room temperature.

Secondary Antibody Incubation:

Wash the plate three times with Wash Buffer.

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the

manufacturer's instructions.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Detection:

Wash the plate five times with Wash Buffer.

Add 100 µL of substrate solution to each well.

Incubate in the dark at room temperature until sufficient color development.

Stop the reaction by adding 50 µL of Stop Solution.

Data Acquisition:

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a

microplate reader.

Western Blotting
This protocol outlines the detection of Sag1.3 protein via Western blot.

Materials:
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SDS-PAGE gels

Running Buffer

Transfer Buffer

PVDF or nitrocellulose membrane

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

Primary antibody specific for Sag1.3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Sample Preparation:

For purified recombinant Sag1.3, prepare samples by mixing the protein with Laemmli

sample buffer. A loading amount of 10 - 1000 ng per lane is recommended[3][4].

For cell or parasite lysates, determine the total protein concentration and load 10 - 50 µg

of total protein per lane.

Boil the samples at 95-100°C for 5 minutes.

SDS-PAGE:

Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE

gel.

Run the gel according to the manufacturer's instructions until adequate separation is

achieved.

Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Blocking:

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation:

Dilute the primary anti-Sag1.3 antibody in Blocking Buffer to its optimal concentration.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Secondary Antibody Incubation:

Wash the membrane three times for 5-10 minutes each with TBST.

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature with gentle agitation.

Detection:

Wash the membrane three times for 10-15 minutes each with TBST.

Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's protocol.

Capture the signal using an appropriate imaging system.

In Vitro Cellular Assays (Lymphocyte Proliferation and
Cytokine Induction)
This protocol provides a general framework for stimulating splenocytes or Peripheral Blood

Mononuclear Cells (PBMCs) with Sag1.3 to assess T-cell proliferation and cytokine production.
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Materials:

Sterile 96-well flat-bottom cell culture plates

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

Recombinant Sag1.3 protein

Isolated splenocytes or PBMCs

Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, WST-1)

ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10)

Flow cytometer or microplate reader

Protocol:

Cell Preparation:

Isolate splenocytes from immunized or control animals, or PBMCs from human donors,

using standard procedures.

Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶

cells/mL.

Cell Stimulation:

Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

Prepare a stock solution of recombinant Sag1.3 and dilute it in complete RPMI-1640

medium. While a specific concentration for purified Sag1.3 is not definitively established in

the literature, a starting concentration of 20 µg/mL, based on protocols using Toxoplasma

lysate antigen, can be used for initial optimization[5]. A dose-response experiment (e.g., 1,

5, 10, 20 µg/mL) is highly recommended.

Add 100 µL of the diluted Sag1.3 or medium (for unstimulated control) to the respective

wells.
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Incubate the plate at 37°C in a 5% CO₂ incubator.

Analysis:

For Cytokine Induction: After 24-72 hours of incubation, centrifuge the plate and collect the

cell-free supernatants. Measure the concentration of desired cytokines using specific

ELISA kits according to the manufacturer's instructions[5].

For Lymphocyte Proliferation (e.g., MTT assay): After 48-72 hours of incubation, add MTT

reagent to each well and incubate for 4 hours. Add solubilization solution, and then

measure the absorbance. The stimulation index (SI) can be calculated as the ratio of the

absorbance of stimulated cells to unstimulated cells.

Mandatory Visualizations
Diagram 1: Indirect ELISA Workflow

Antigen Coating Blocking Sample Incubation Secondary Antibody Detection

1. Coat Plate with
Sag1.3 Antigen

2. Block with
Inert Protein

Wash 3. Add Serum Sample
(Primary Antibody)

Wash 4. Add Enzyme-conjugated
Secondary Antibody

Wash 5. Add Substrate &
Measure Signal

Wash

Click to download full resolution via product page

Caption: Workflow for an indirect ELISA to detect anti-Sag1.3 antibodies.

Diagram 2: Western Blotting Experimental Flow
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Caption: Key steps in the Western blotting procedure for Sag1.3 detection.

Diagram 3: In Vitro Cellular Assay Logical Relationship
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Caption: Relationship between Sag1.3 stimulation and cellular immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Recommended
Concentrations of Sag1.3 for Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610663#recommended-concentration-of-sag1-3-for-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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